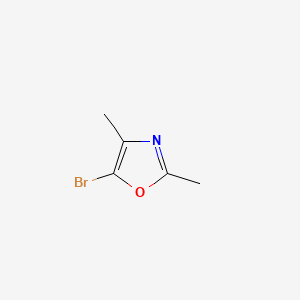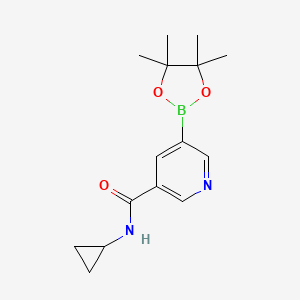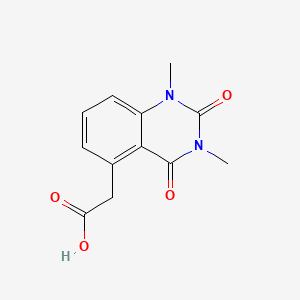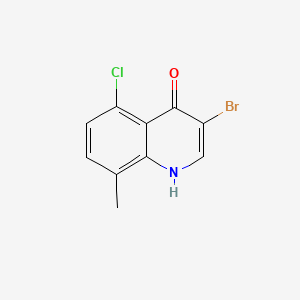![molecular formula C7H4BrClN2 B599144 6-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1303890-45-0](/img/structure/B599144.png)
6-Bromo-7-chloroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-chloroimidazo[1,2-a]pyridine is a compound used in organic syntheses and as pharmaceutical intermediates . Its molecular formula is C7H4BrClN2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including this compound, has been well studied in the past decade. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular weight of this compound is 231.48 g/mol . The IUPAC name for this compound is this compound . The InChI code is 1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied, with particular emphasis on transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.48 g/mol . It has a topological polar surface area of 17.3 Ų and a complexity of 155 . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Alkenylation : A method for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, involving microwave direct palladium-catalyzed C-H alkenylation between bromoalkenes and imidazo[1,2-a]pyridines, has been developed. This method was optimized for a variety of imidazo[1,2-a]pyridine derivatives, including those with a chloro substituent in the 6-position, yielding polyfunctional compounds (Koubachi et al., 2008).
Synthesis of Polychlorinated Imidazo[1,2-α]pyridines : A synthesis method for polychlorinated imidazo[1,2-α]pyridines, serving as analogs of chlorinated benzimidazoles, has been developed. This process involves the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by treatment with an ion exchange resin (Gudmundsson, Drach, & Townsend, 1997).
Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have shown high inhibition performance against mild steel corrosion. These compounds acted as mixed-type inhibitors, with their inhibitory efficiency confirmed through various methods, including electrochemical techniques (Saady et al., 2021).
Pharmaceutical Applications : The imidazo[1,2-a]pyridine scaffold, which includes derivatives such as 6-Bromo-7-chloroimidazo[1,2-a]pyridine, is recognized as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This includes use in anticancer, antimicrobial, antiviral, and other therapeutic areas, with structural modifications of this scaffold leading to promising new therapeutic agents (Deep et al., 2016).
Safety and Hazards
Direcciones Futuras
The synthesis of imidazo[1,2-a]pyridines, including 6-Bromo-7-chloroimidazo[1,2-a]pyridine, has been well studied in the past decade. The latest pieces of literature of the last five years are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromo-7-chloroimidazo[1,2-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the construction of various derivatives through strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Análisis Bioquímico
Biochemical Properties
6-Bromo-7-chloroimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell . The localization and accumulation of this compound within specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.
Propiedades
IUPAC Name |
6-bromo-7-chloroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-11-2-1-10-7(11)3-6(5)9/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAJQCCWMBQXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)
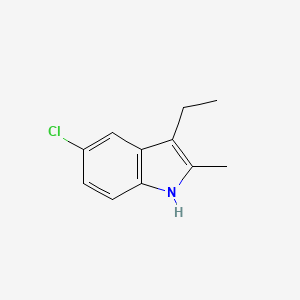


![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)
